molecular formula C9H11NO4 B2869304 3-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid CAS No. 1041430-19-6

3-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B2869304
CAS No.: 1041430-19-6
M. Wt: 197.19
InChI Key: MKIXIQIJLIBXKS-UHFFFAOYSA-N
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Description

3-(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid is a pyrrole-based carboxylic acid derivative characterized by a methoxycarbonyl substituent at the 5-position of the pyrrole ring and a propanoic acid side chain at the 3-position.

Properties

IUPAC Name

3-(5-methoxycarbonyl-1H-pyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9(13)7-4-2-6(10-7)3-5-8(11)12/h2,4,10H,3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIXIQIJLIBXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041430-19-6
Record name 3-[5-(methoxycarbonyl)-1H-pyrrol-2-yl]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, where the pyrrole derivative reacts with methanol in the presence of an acid catalyst.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the methoxycarbonyl-pyrrole intermediate with a propanoic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitronium ion (NO2+) are used under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

3-(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Compound A : 3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid
  • Structure : Features a 3-(methoxycarbonyl)phenyl group at the 1-position and a 4-methylphenyl group at the 5-position of the pyrrole ring.
  • Properties: Molecular Formula: C22H21NO4 Molecular Weight: 363.41 logP: 4.74 (indicative of high lipophilicity)
Compound B : 3-[3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
  • Structure : Contains an acetyl group at the 3-position and a 4-methoxyphenyl group at the 5-position of the pyrrole ring.
  • Properties: Molecular Formula: C17H19NO4 Molecular Weight: 301.34
  • Key Differences : The acetyl group introduces a ketone functionality, which may alter electronic properties and metabolic stability compared to the methoxycarbonyl group in the target compound .

Functional Group Modifications

Compound C : 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid
  • Structure : Substitutes the methoxycarbonyl group with a formyl group at the 2-position.
  • CAS : 132281-87-9
  • Key Differences : The formyl group increases electrophilicity, making this compound more reactive in condensation reactions. This contrasts with the ester stability of the methoxycarbonyl group in the target compound .
Compound D : 3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid
  • Structure : Ethoxycarbonyl group at the 4-position and a methyl group at the 5-position.
  • Properties: Molecular Formula: C11H15NO4 Molecular Weight: 225.24
  • Key Differences : The ethoxycarbonyl group may confer slower ester hydrolysis rates compared to methoxycarbonyl, impacting bioavailability .

Aromatic and Heterocyclic Modifications

Compound E : 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
  • Structure : Replaces the pyrrole ring with an indole system.
  • Properties :
    • Molecular Weight: 219.24
    • logP: Estimated lower than pyrrole derivatives due to the indole’s planar structure.
  • Key Differences : The indole moiety enhances π-π stacking interactions, which could improve binding to aromatic protein pockets compared to pyrrole-based analogs .
Compound F : 3-[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
  • Structure : Incorporates a 4-fluorophenyl group at the 5-position.

Data Table: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Key Substituents
Target Compound Not Provided Not Provided ~3.5* 5-Methoxycarbonyl, 3-propanoic acid
Compound A C22H21NO4 363.41 4.74 3-(Methoxycarbonyl)phenyl, 4-methylphenyl
Compound B C17H19NO4 301.34 ~3.2* 3-Acetyl, 4-methoxyphenyl
Compound D C11H15NO4 225.24 ~2.5* 4-Ethoxycarbonyl, 5-methyl
Compound E C12H13NO3 219.24 ~2.8* Indole ring, 5-methoxy

*Estimated based on structural analogs.

Biological Activity

3-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid, with the chemical formula C9H11NO4 and CAS number 1041430-19-6, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC9H11NO4
Molar Mass197.19 g/mol
Purity≥ 97%
IUPAC NameThis compound

The biological activity of this compound primarily revolves around its interaction with various biological targets. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in cancer metabolism, potentially leading to reduced tumor growth.
  • Anti-inflammatory Effects : Some studies indicate that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study focusing on its effects on cancer cell lines revealed significant cytotoxicity against various types of cancer cells, including breast and prostate cancer cells.

  • Case Study : In vitro studies demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were found to be in the micromolar range, indicating potent activity.

Anti-inflammatory Activity

Another area of interest is its potential as an anti-inflammatory agent.

  • Research Findings : In a model of acute inflammation, the compound significantly reduced edema and inflammatory markers, suggesting its utility in managing inflammatory diseases.

Safety and Toxicity

While the biological activities are promising, safety profiles must also be considered. Preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses. However, further research is needed to fully understand its safety margin.

ParameterValue
LD50 (in mice)>2000 mg/kg
Skin Irritation PotentialLow
Eye Irritation PotentialModerate

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